Product packaging for Dorzolamide, (+/-)-(cis)-(Cat. No.:CAS No. 149249-72-9)

Dorzolamide, (+/-)-(cis)-

Cat. No.: B601900
CAS No.: 149249-72-9
M. Wt: 324.44
Attention: For research use only. Not for human or veterinary use.
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Description

Dorzolamide, (+/-)-(cis)-, is a potent carbonic anhydrase (CA) inhibitor of significant interest in ophthalmic research. Its primary research value lies in its mechanism of action, where it selectively inhibits the carbonic anhydrase II isoenzyme . This inhibition disrupts the production of bicarbonate ions in the ciliary processes of the eye, leading to a subsequent reduction in aqueous humor secretion and a lowering of intraocular pressure (IOP) . This specific mechanism makes it a critical tool for scientists studying the pathophysiology and potential treatment strategies for ocular conditions like glaucoma and ocular hypertension . As a topically active CAI, the compound allows for the investigation of localized therapeutic effects with minimal systemic interference compared to oral inhibitors, a key area of pharmacological study . Researchers utilize this compound to explore aqueous humor dynamics, drug delivery systems aimed at improving corneal permeability and residence time, and the effects of prolonged CA inhibition . Chemically, it is a sulfonamide derivative, and the specified (+/-)-(cis)- isomer provides a specific profile for investigative work . This product is supplied for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O4S3 B601900 Dorzolamide, (+/-)-(cis)- CAS No. 149249-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152786
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-90-5
Record name Dorzolamide, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Stereochemical Control of Dorzolamide

Evolution of Synthetic Pathways for Dorzolamide (B1670892)

Early Synthetic Approaches and Challenges

Initial syntheses of dorzolamide often involved the creation of a mixture of all four possible diastereomers, followed by resolution to isolate the desired trans-(4S,6S) isomer. derpharmachemica.com One of the significant hurdles in these early routes was the low efficiency of the chiral separation, with one method reporting a weight yield of only about 10%. google.com Another challenge was the potential for racemization during certain reaction steps, which would further decrease the yield of the desired enantiomer. google.com

Development of Enantioselective Synthesis Strategies

A significant advancement in the asymmetric synthesis of dorzolamide intermediates involves the use of chiral N-tert-butanesulfinimines. derpharmachemica.comresearchgate.net This method provides a direct route to chiral amines. In this approach, a ketone precursor is condensed with a chiral N-tert-butanesulfinamide, such as (R)-2-methylpropane-2-sulfinamide (Ellman's sulfinamide), to form a chiral N-tert-butanesulfinimine. derpharmachemica.comacs.org

The subsequent diastereoselective reduction of this imine intermediate is a crucial step. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, the reduction of (R)-N-tert-butanesulfinimines can lead to the formation of the key intermediate, (4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine 7,7-dioxide, a direct precursor to dorzolamide. derpharmachemica.com This strategy has been shown to be effective, with the resulting intermediate being converted to dorzolamide. derpharmachemica.com

Table 1: Asymmetric Synthesis of Dorzolamide Intermediate using Chiral N-tert-Butanesulfinimines

Starting MaterialChiral AuxiliaryKey IntermediateFinal ProductRef
Ketone precursor(R)-N-tert-butanesulfinimine(4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine 7,7-dioxideDorzolamide derpharmachemica.com

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of dorzolamide intermediates. The bioreduction of the 4-ketosulfone precursor using whole cells of microorganisms like Neurospora crassa or Pichia halophila has been shown to produce the desired trans-alcohol intermediate with high selectivity (95%) and complete conversion. nih.govresearchgate.net

Enzymatic kinetic resolution has also been explored. For example, the lipase-catalyzed acylation of a racemic mixture of the alcohol intermediates can selectively acylate one enantiomer, allowing for the separation of the desired stereoisomer. uniovi.es Specifically, the use of Candida antarctica lipase (B570770) B (CALB) has been investigated for the kinetic resolution of diastereoisomeric mixtures of dorzolamide precursors. acs.org However, in some cases, a competing uncatalyzed reaction was observed, which limited the effectiveness of the enzymatic process. acs.orgunibo.it

Table 2: Bioreduction of 4-Ketosulfone Precursor

BiocatalystSubstrateProductSelectivityConversionRef
Neurospora crassa4-ketosulfonetrans-alcohol intermediate95%100% nih.govresearchgate.net
Pichia halophila4-ketosulfonetrans-alcohol intermediate95%100% nih.govresearchgate.net

Stereoselective Solvolysis in Dorzolamide Intermediate Synthesis

A noteworthy and previously unrecognized stereoselective process was discovered during attempts at enzymatic kinetic resolution. This process involves the solvolysis of an acetate (B1210297) ester intermediate of dorzolamide. nih.govacs.orgunibo.it

This remarkably stereoselective solvolysis, occurring in an acetone/phosphate (B84403) buffer mixture, yields the desired trans-alcohol intermediate in high diastereomeric excess, regardless of the starting ratio of cis/trans isomers of the acetate ester. nih.govacs.orgunibo.it This discovery provides a straightforward, two-step method for obtaining the diastereomerically pure key intermediate. researchgate.netacs.orgunibo.it

Detailed mechanistic studies have revealed that this highly stereoselective solvolysis proceeds through an SN1-like pathway. nih.govacs.orgunibo.it Evidence for this mechanism includes the correlation of the solvolysis rate constants with the ionizing power of the solvent mixtures (YOTs values). researchgate.netacs.orgunibo.it

Further confirmation of an SN1 mechanism comes from trapping experiments. The introduction of a strong nucleophile, such as sodium azide, into the reaction mixture successfully traps a carbocation intermediate, which is a hallmark of an SN1 reaction. nih.govresearchgate.netacs.orgunibo.it The fact that the final product composition is independent of the starting diastereomeric ratio of the ester further supports the involvement of a common cationic intermediate. nih.govacs.orgunibo.it

Table 3: Solvolysis of Dorzolamide Acetate Intermediate

Solvent SystemStarting cis/trans RatioFinal cis/trans Ratio of AlcoholProposed MechanismRef
Acetone/Phosphate Buffer52:489:91SN1-like acs.orgunibo.it
Acetone/Phosphate Buffer95:59:91SN1-like nih.govacs.orgunibo.it

Novel Synthetic Routes for Enhanced Efficiency and Diastereoselectivity

The pursuit of more efficient and selective methods for synthesizing Dorzolamide has led to the development of several innovative routes that bypass the challenges of classical resolution techniques.

A significant advancement involves a cost-effective and straightforward route exploiting a remarkably stereoselective solvolysis reaction. nih.gov This method begins with diastereoisomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate. acs.orgunibo.it A key step is the solvolysis of this acetate ester in an acetone/phosphate buffer solvent system. acs.orgresearchgate.net This reaction proceeds through an SN1-like mechanism, where a cationic intermediate is formed. nih.govnih.gov The stereochemical outcome is independent of the starting material's diastereoisomeric ratio, consistently yielding the alcohol intermediate with a high preponderance of the desired trans isomer (up to 91:9 trans:cis). nih.gov Subsequent oxidation of this diastereomerically enriched alcohol affords the key intermediate, trans-2, which can be further purified to diastereoisomeric purity via crystallization. nih.govunibo.it

Another novel approach focuses on the asymmetric synthesis of key amine intermediates using chiral auxiliaries. One such method employs the diastereoselective reduction of chiral (R)-N-tert-butanesulfinimines. derpharmachemica.com This strategy allows for the creation of (4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine and its 7,7-dioxide analog, which are critical intermediates for Dorzolamide. derpharmachemica.com The effectiveness of various reducing agents in this process has been studied to maximize diastereoselectivity. derpharmachemica.com

Diastereoisomeric and Enantiomeric Purity Control

Given that Dorzolamide possesses two chiral centers, it can exist as four possible diastereomers. derpharmachemica.com The biological activity resides in the (4S,6S)-trans-diastereomer, rendering the other three isomers unwanted impurities that must be eliminated. derpharmachemica.com

Strategies for Isolation and Purification of the (4S,6S) Diastereomer

A variety of techniques are employed to isolate and purify the desired (4S,6S) isomer from the mixture of stereoisomers.

Crystallization of Intermediates: As mentioned previously, a key intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2), can be obtained in a diastereoisomerically pure form through crystallization. nih.govacs.org This step is pivotal as it purifies the precursor before the introduction of the amine group.

Classical Resolution via Diastereomeric Salt Formation: A common industrial method involves the resolution of the racemic trans-diastereomer mixture. This is achieved by reacting the racemate with an optically active resolving agent to form diastereomeric salts, one of which can be selectively precipitated.

Using (1S)-(+)-10-camphorsulfonic acid: This resolving agent reacts with the trans racemate in a suitable solvent (e.g., 2-propanol) to selectively precipitate the camphorsulfonic acid salt of the (4S,6S) enantiomer. google.com This salt can be further purified by recrystallization before being neutralized to yield the pure Dorzolamide base. google.com

Using (-)-di-p-toluoyl-L-tartaric acid: This is another effective resolving agent used to separate the trans enantiomers. google.comgoogle.com

Using Carboxylic Acids to Remove Cis-Isomers: In processes where a mixture of cis and trans isomers is present, reacting the mixture with specific carboxylic acids (such as salicylic (B10762653) acid) can be used to form a salt of the trans-racemate, allowing for the separation from the cis-isomer. google.com

The table below summarizes the primary resolution strategies.

Interactive Table: Purification and Resolution Strategies for Dorzolamide Synthesis

Strategy Target Reagent/Method Solvent System Outcome Reference
Intermediate Purification(4S,6S)-hydroxysulfone (trans-2)CrystallizationNot specifiedDiastereomerically pure intermediate acs.org, nih.gov
Chiral Resolutiontrans-racemate(1S)-(+)-10-camphorsulfonic acid2-Propanol or 2-Propanol/waterSelective precipitation of (4S,6S) salt google.com
Chiral Resolutiontrans-racemate(-)-di-p-toluoyl-L-tartaric acidIsopropanol (B130326)Isolation of the (4S,6S) diastereomeric salt google.com, google.com
Isomer SeparationMixture of cis and trans isomersSalicylic AcidKetone/Ester (e.g., Acetone, Ethyl Acetate)Formation of trans-(±)-dorzolamide salicylate, removing cis-isomer google.com
Final Product PurificationCrude (4S,6S) Dorzolamide HClSlurry/RecrystallizationAcetone/WaterPure (4S,6S) Dorzolamide HCl, free of cis-diastereomer epo.org

Impact of Chirality on Synthetic Yields and Purity Profiles

The stereochemistry of precursors has a profound effect on the yield and purity of the final product. Syntheses that establish the correct chirality early on are generally more efficient.

A key transformation in many Dorzolamide syntheses is the Ritter reaction, which introduces the nitrogen function at the C-4 position. google.comgoogle.com Typically, Ritter reactions proceed through a carbocation intermediate, which would lead to a loss of chirality and a racemic product. However, in the synthesis of Dorzolamide from the hydroxysulfone intermediate, the reaction proceeds with an unexpected and high degree of retention of chirality. google.comgoogle.com This unprecedented stereochemical control is crucial for achieving high enantiomeric purity in the final product when starting with a pure enantiomer of the hydroxysulfone. google.com This retention allows for a process that delivers Dorzolamide in high yield and high enantiomeric purity. google.com

Precursor Chemistry and Intermediate Transformations

The synthesis of Dorzolamide involves a series of key chemical precursors and intermediate transformations. The core structure is the 5,6-dihydro-4H-thieno[2,3-b]thiopyran ring system. acs.org

One optimized synthesis begins with methyl (R)-3-hydroxybutyrate. jopcr.com A critical early intermediate is (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. jopcr.com This ketosulfide is a central building block for subsequent transformations.

The stereoselective solvolysis route highlights several important intermediates:

4-ketosulfide 7: This ketone is reduced, for example with LiAlH₄, to produce a mixture of cis/trans alcohols. nih.gov

Alcohol 3 (cis/trans mixture): This alcohol mixture is acylated with acetic anhydride (B1165640) to form the corresponding acetate ester. nih.gov

Acetate ester 5 (cis/trans mixture): This ester undergoes stereoselective solvolysis to produce an alcohol mixture heavily enriched in the trans isomer. nih.govacs.org

trans-Alcohol 3: The enriched trans-alcohol is then oxidized to the corresponding sulfone. acs.orgunibo.it

Hydroxysulfone trans-2 ((4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide): This is the crucial, diastereomerically pure intermediate that is carried forward. nih.govacs.org Its structure has been confirmed by single-crystal X-ray analysis. unibo.itresearchgate.netnih.gov

Acetonitrile (B52724) Reaction: The hydroxysulfone intermediate is then reacted with acetonitrile and a strong acid (Ritter reaction) to install the nitrogen functionality with retention of configuration, leading towards the final Dorzolamide structure. google.com

The table below outlines these key transformations.

Interactive Table: Key Intermediates and Transformations in Dorzolamide Synthesis

Intermediate Name/Description Structure/Formula Transformation Reagents Product Reference
4-ketosulfide5,6-dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-oneReduction of ketoneLiAlH₄Alcohol 3 (cis/trans mixture) nih.gov
Acetate ester 5(cis/trans)-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetateStereoselective SolvolysisAcetone/Phosphate Buffertrans-enriched Alcohol 3 acs.org, researchgate.net
trans-Alcohol 3trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-olOxidationNot specifiedHydroxysulfone trans-2 unibo.it
Hydroxysulfone trans-2(4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxideRitter ReactionAcetonitrile, H₂SO₄Acetamidosulfone III google.com
Acetamidosulfone III(4S,6S)-4-acetamido-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-7,7-dioxideReductionNot specifiedDorzolamide Precursor google.com

Molecular Mechanism of Action and Enzyme Inhibition Kinetics

Carbonic Anhydrase (CA) Isoform Selectivity of Dorzolamide (B1670892)

Dorzolamide exhibits a distinct selectivity profile against various human carbonic anhydrase isoforms. This selectivity is critical to its therapeutic action, primarily targeting isoforms involved in specific physiological processes while minimizing effects on others.

Inhibition Profile Against Human CA Isoforms (CA-I, CA-II, CA-IV)

Dorzolamide demonstrates a significantly higher affinity for certain CA isoforms over others. It is a potent inhibitor of human CA-II and CA-IV, while showing considerably weaker inhibition of CA-I. nih.gov Specifically, dorzolamide is a highly specific inhibitor of CA-II, with a reported 4000-fold higher affinity for this isoform compared to CA-I. drugbank.com This selectivity is crucial as CA-II is a key isoenzyme involved in the production of aqueous humor in the eye. drugbank.comtandfonline.com

Quantitative Enzyme Inhibition Kinetics (IC50, Ki Determinations)

The inhibitory potency of dorzolamide against different CA isoforms has been quantified through the determination of IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) values.

Dorzolamide is a potent inhibitor of CA-II with a reported IC50 value of 0.18 nM. medchemexpress.comnih.govmedchemexpress.eu In contrast, its IC50 value for CA-I is 600 nM, highlighting its selectivity. medchemexpress.comnih.govmedchemexpress.eu The inhibition constant (Ki) for dorzolamide against CA-II is in the low nanomolar range, with reported values around 3.5 nM. caymanchem.comcaymanchem.com For CA-IV, the Ki is also in the nanomolar range, reported as 6.9 nM. nih.gov Conversely, the Ki values for CA-I are in the micromolar range, around 50 µM, further demonstrating the compound's isoform selectivity. caymanchem.comcaymanchem.com

Table 1: Inhibition Constants (IC50 and Ki) of Dorzolamide Against Human Carbonic Anhydrase Isoforms

Isoform IC50 (nM) Ki (nM)
CA-I 600 medchemexpress.comnih.govmedchemexpress.eu 50,000 caymanchem.comcaymanchem.com
CA-II 0.18 medchemexpress.comnih.govmedchemexpress.eu 3.5 caymanchem.comcaymanchem.com
CA-IV 6.9 nih.gov 8,500 caymanchem.comcaymanchem.com

Structural Basis of Carbonic Anhydrase Inhibition

The inhibitory action of dorzolamide is rooted in its specific interactions with the active site of the carbonic anhydrase enzyme. These interactions involve coordination with the catalytic zinc ion, formation of hydrogen bonds, and hydrophobic contacts within the active site.

Ligand-Enzyme Binding Interactions: Role of the Sulfonamide Moiety with the Catalytic Zinc Ion

The primary mechanism of inhibition by dorzolamide involves its sulfonamide group. rsc.orgmdpi.com This moiety binds directly to the catalytically essential zinc ion (Zn2+) located deep within the active site of the enzyme. rsc.orgmdpi.commdpi.com The sulfonamide group binds to the zinc ion in its deprotonated, anionic form (SO2NH-), acting as a transition state analog that mimics the tetrahedral intermediate of the carbon dioxide hydration reaction. mdpi.comnih.gov This strong coordination to the zinc ion effectively blocks the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity. mdpi.comtandfonline.com

Hydrogen Bonding Networks and Hydrophobic Interactions within the Active Site

Beyond the crucial zinc-sulfonamide interaction, the stability of the dorzolamide-enzyme complex is further enhanced by a network of hydrogen bonds and van der Waals interactions. nih.govresearchgate.net Thermodynamic analyses have revealed the significant role of these forces in the binding of dorzolamide. nih.govresearchgate.net The sulfonamide group, in addition to coordinating with the zinc ion, also forms a hydrogen bond with the hydroxyl group of the active site residue Threonine 199 (Thr199). mdpi.comnih.gov The tail end of the dorzolamide molecule is critical in forming these stabilizing interactions, which ultimately influence the tight binding and can determine isoform specificity. rcsb.orgpdbj.org The aromatic portion of the inhibitor engages in interactions with both hydrophilic and hydrophobic residues within the catalytic cavity. mdpi.com

Role of Specific Active Site Residues (e.g., Histidine Coordination) in Binding

The active site of human carbonic anhydrases features a zinc ion coordinated by three conserved histidine residues (His94, His96, and His119). rsc.orgnih.govnih.govnih.gov These histidine residues play a fundamental role in maintaining the structural integrity of the active site and in the catalytic mechanism itself. tandfonline.comnih.gov While dorzolamide's primary interaction is with the zinc ion, the surrounding amino acid residues, including these histidines, create the specific environment that dictates the binding affinity and selectivity of the inhibitor. nih.gov The precise geometry of the active site, shaped by these residues, ensures a snug fit for dorzolamide and facilitates the multiple stabilizing interactions. nih.gov

Conformational Adaptations of Dorzolamide Upon Enzyme Binding

Dorzolamide, a potent inhibitor of carbonic anhydrase (CA), demonstrates specific conformational adaptations when it binds to the enzyme's active site. e-lactancia.orgnih.gov Structural studies, including joint X-ray and neutron crystallography, have provided detailed insights into these interactions. rcsb.org Dorzolamide binds to the zinc ion (Zn²⁺) within the active site of carbonic anhydrase II (CA-II) in its deprotonated, anionic sulfonamide form. rcsb.org This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. nih.govtandfonline.com

The tail end of the dorzolamide molecule is crucial for forming stabilizing interactions that contribute to its tight binding. nih.govresearchgate.net These interactions with various amino acid residues within the active site ultimately influence the inhibitor's potency and isoform specificity. nih.govtandfonline.com While the sulfonamide group directly coordinates with the zinc ion, other chemical groups on the dorzolamide molecule can remain neutral or become protonated upon binding to CA-II. rcsb.org Molecular dynamics simulations have suggested that flexible functional groups on the inhibitor can change their conformation at room temperature, allowing them to occupy different sub-sites within the active site. rcsb.org

Mechanistic Preclinical Pharmacodynamics at a Cellular/Tissue Level

Impact on Bicarbonate Ion Formation and Fluid Transport Mechanisms in Ocular Tissues

The primary mechanism of action of dorzolamide in the eye involves the inhibition of carbonic anhydrase, particularly the isoenzyme CA-II, which is highly active in the ciliary processes. e-lactancia.orgbausch.comeyewiki.org This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate ions (HCO₃⁻) and protons. bausch.comeyewiki.org The formation of bicarbonate ions is a critical step in aqueous humor secretion. eyewiki.orgavma.orggen-eye.co.za

By inhibiting CA-II, dorzolamide slows the formation of bicarbonate ions. e-lactancia.orgbausch.comdrugbank.com This reduction in bicarbonate availability subsequently decreases sodium and fluid transport into the posterior chamber of the eye. e-lactancia.orgbausch.comdrugbank.com The resulting osmotic gradient change leads to a decrease in aqueous humor secretion, which in turn lowers intraocular pressure (IOP). e-lactancia.orgbausch.comdrugbank.com Studies have shown that topical administration of dorzolamide effectively reduces the rate of aqueous humor flow in both daytime and nighttime conditions. nih.govarvojournals.org

Studies on Ciliary Body Epithelium Function and Ion Balance in Animal Models

Research in various animal models has further elucidated the effects of dorzolamide on the ciliary body epithelium. In rabbits, topical dorzolamide has been shown to decrease aqueous humor production by directly inhibiting carbonic anhydrase in the ciliary processes. nih.govscience.gov Studies in clinically normal cats demonstrated that ocular administration of 2% dorzolamide solution significantly lowered both aqueous humor flow rate and IOP. avma.org

The table below summarizes the findings from a study on the effects of 2% dorzolamide hydrochloride solution in clinically normal cats. avma.org

ParameterPre-treatment (Mean ± SD)Post-treatment (Mean ± SD)p-value
Aqueous Humor Flow Rate (µL/min)5.90 ± 2.23.47 ± 1.5< 0.001
Intraocular Pressure (mm Hg)14.9 ± 1.011.1 ± 1.0< 0.001

Pharmacokinetic studies in pigmented rabbits have shown that topical dorzolamide achieves effective concentrations in the aqueous humor and ciliary body within hours of application. arvojournals.org These findings support the direct action of dorzolamide on the ciliary body epithelium to modulate ion balance and fluid secretion.

Potential for Non-Carbonic Anhydrase Mediated Effects (e.g., Vasodilation Mechanisms)

Beyond its well-established role as a carbonic anhydrase inhibitor, research suggests that dorzolamide may exert effects through other mechanisms, including vasodilation. arvojournals.org Studies on isolated porcine retinal arterioles have shown that dorzolamide can induce relaxation, and this effect is dependent on the presence of nitric oxide (NO) and the vascular endothelium. nih.govnih.gov

Interestingly, this vasodilatory effect appears to be independent of the carbonic anhydrase reaction, as it is not affected by changes in pH, CO₂, or the removal of substrates for the enzyme. nih.gov In fact, some studies suggest that dorzolamide can enhance the production of vasoactive NO from nitrite, a reaction also catalyzed by carbonic anhydrase, which may contribute to its vasodilating properties. physiology.org The vasodilating effect of dorzolamide on ciliary arteries is more pronounced compared to other carbonic anhydrase inhibitors like acetazolamide (B1664987). nih.gov This vasodilation could potentially improve blood flow to ocular tissues. karger.com

Investigation of Alternative Molecular Targets and Signaling Pathways

Dorzolamide's Modulation of PKCδ-TIRAP-p38 MAPK Signaling

Recent research has uncovered a novel molecular target for dorzolamide outside of the carbonic anhydrase family. Studies have identified that dorzolamide can modulate the Protein Kinase C delta (PKCδ) - Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein (TIRAP) - p38 Mitogen-Activated Protein Kinase (MAPK) signaling axis. tandfonline.comnih.govtandfonline.com

This signaling pathway is crucial in the inflammatory response, particularly in macrophages. tandfonline.comnih.gov Dorzolamide has been shown to disrupt the interaction between PKCδ and TIRAP. tandfonline.comnih.govtandfonline.com This disruption significantly attenuates the downstream activation of p38 MAPK and the subsequent activation of transcription factors like NF-κB and AP-1, which are responsible for the expression of pro-inflammatory cytokines. tandfonline.comnih.govtandfonline.com By targeting the PKCδ-TIRAP interaction, dorzolamide can dampen the inflammatory response, suggesting a potential therapeutic application in conditions like sepsis. tandfonline.comnih.govtandfonline.comfrontiersin.org This finding highlights a previously unknown mechanism of action for dorzolamide, indicating its potential to influence cellular processes beyond fluid dynamics in the eye. researchgate.net

Molecular Interactions Beyond Primary Enzyme Target

While the primary molecular target of dorzolamide is unequivocally carbonic anhydrase, some research suggests effects that may extend beyond direct enzyme inhibition or are secondary to it. These interactions are primarily observed as physiological responses, particularly concerning ocular blood flow, and potential modulation of other enzymatic pathways.

Effects on Ocular Vasculature

Several studies have investigated the effect of dorzolamide on ocular blood flow, with some reporting an increase in perfusion of the optic nerve head and choroid. nih.govresearchgate.net The mechanism for this vasodilation is not fully elucidated but is thought to be a secondary effect of carbonic anhydrase inhibition rather than a direct interaction with a specific vascular receptor. The proposed mechanisms include localized changes in tissue pH or hypercapnia (increased CO2 levels) resulting from CA inhibition in or around vascular smooth muscle. arvojournals.org

In rabbit studies, topical dorzolamide was found to increase ciliary blood flow and reduce ciliary vascular resistance, while having no detectable effect on choroidal blood flow at the posterior pole. arvojournals.orgnih.gov In contrast, studies in the DBA/2J mouse model of glaucoma showed that dorzolamide increased both retinal and choroidal blood flow. nih.gov Human studies have also produced varied results, with some indicating increased optic nerve head and choroidal blood flow, while others reported no significant changes. arvojournals.orgnih.gov This suggests that the vascular effects of dorzolamide may be complex, potentially depending on the specific vascular bed, species, and the underlying pathological condition. nih.gov

Interaction with Soluble Adenylyl Cyclase (sAC)

There is emerging evidence suggesting a potential link between carbonic anhydrase inhibitors and the soluble adenylyl cyclase (sAC) pathway. Soluble adenylyl cyclase is a bicarbonate sensor, and its activity can be modulated by changes in bicarbonate levels. researchgate.net Research on acetazolamide, another carbonic anhydrase inhibitor, has shown that it can increase cyclic AMP (cAMP) levels in nonpigmented ciliary epithelial cells through an sAC-dependent mechanism. arvojournals.org This leads to the translocation of H+-ATPase, affecting ion and fluid transport. arvojournals.org While direct studies on dorzolamide's interaction with sAC are limited, the shared primary mechanism with acetazolamide suggests a plausible, albeit indirect, influence on the sAC pathway. This interaction would be a consequence of the altered intracellular bicarbonate concentration caused by carbonic anhydrase inhibition. researchgate.netarvojournals.org

Other Potential Interactions

When dorzolamide is co-administered with other drugs, particularly in combination therapies like with the beta-blocker timolol, pharmacodynamic interactions are observed. nih.gov For instance, beta-blockers can modulate adenylate cyclase, and while this is part of their own mechanism, it highlights the complexity of signaling pathways in the eye that can be affected by combination therapies. drugs.comnih.gov However, these are generally considered interactions between the effects of two different drugs rather than a direct off-target molecular interaction of dorzolamide itself. drugs.com

The following table summarizes the observed interactions of dorzolamide beyond its primary target.

Potential Interaction/EffectObserved OutcomePutative MechanismReference
Ocular Vasculature (Ciliary, Retinal, Choroidal)Vasodilation, increased blood flowSecondary to CA inhibition; potential tissue hypercapnia or pH change. nih.govresearchgate.netarvojournals.org
Soluble Adenylyl Cyclase (sAC)Potential for indirect modulationAltered intracellular bicarbonate levels secondary to CA inhibition. researchgate.netarvojournals.org

Structure Activity Relationships Sar and Medicinal Chemistry Principles

Identification of Key Pharmacophoric Elements in Dorzolamide (B1670892)

A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target. beilstein-journals.org For dorzolamide, these elements have been precisely identified through extensive research.

The activity of dorzolamide is critically dependent on two core structural features: the unsubstituted sulfonamide group and the bicyclic thienothiopyran ring system.

The sulfonamide group (—SO₂NH₂) is the primary pharmacophoric element responsible for inhibiting carbonic anhydrase (CA). researchgate.net It acts as a zinc-binding group, mimicking the transition state of the enzyme's natural substrate, carbon dioxide. unibo.it The nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion located in the active site of the CA enzyme, a crucial interaction for potent inhibition. unibo.itacs.org This binding is further stabilized by a hydrogen bond between the sulfonamide and the hydroxyl group of the amino acid residue Thr199. acs.org Any modification or substitution on the sulfonamide's nitrogen atom, or its removal, leads to a dramatic loss of inhibitory activity. researchgate.netjopcr.com

The thienothiopyran core is a fused heterocyclic ring system that serves as the scaffold for the pharmacophoric groups. This non-polar ring, combined with the polar sulfonamide and secondary amine groups, provides the molecule with a balanced profile of aqueous solubility and lipophilicity. nih.gov This balance is essential for the drug to penetrate the cornea and reach the ciliary body, its site of action within the eye. nih.gov The bicyclic thieno-thiopyran ring was a key innovation that led to the development of the first topically active sulfonamide CA inhibitors. acs.org The specific thieno[2,3-b]thiopyran structure of dorzolamide orients the substituents in a precise three-dimensional arrangement required for optimal binding to the enzyme's active site. researchgate.netnih.gov

The substituents on the thienothiopyran core, specifically the ethylamino group at the C-4 position and the methyl group at the C-6 position, are vital for modulating the compound's potency and selectivity. The specific stereochemistry of these substituents, being in a trans configuration ((4S, 6S)), is crucial for proper orientation within the CA active site. researchgate.netrsc.org

The 4-ethylamino group plays a significant role in enhancing the binding affinity of dorzolamide. This group is involved in stabilizing hydrophobic interactions within a pocket of the enzyme's active site. researchgate.net The importance of this substituent is highlighted by the fact that its N-dealkylated metabolite, N-desethyldorzolamide, is a significantly less potent inhibitor of the target CA-II isoenzyme. drugdesign.orgsynzeal.comresearchgate.net

The 6-methyl substituent also contributes to the optimal positioning of the molecule within the active site. Early analog development work showed that modifications to the alkyl side chains had a direct impact on potency. For instance, moving from a bulkier isobutyl side chain in a precursor to the more compact final structure of dorzolamide resulted in a slight improvement in potency. drugdesign.org

The combination of these elements creates a molecule with high affinity and selectivity for carbonic anhydrase II (CA-II), the primary isoenzyme responsible for aqueous humor secretion in the eye. science.gov

Pharmacophoric ElementFunctionSource
Unsubstituted Sulfonamide Group Primary zinc-binding group; mimics the enzyme's transition state. researchgate.netunibo.it
Thienothiopyran Core Provides a scaffold with balanced solubility and lipophilicity for corneal penetration. acs.orgnih.gov
4-Ethylamino Group Enhances binding affinity through hydrophobic interactions. researchgate.net
6-Methyl Group Contributes to the optimal orientation and fit within the active site. drugdesign.org
(4S, 6S)-trans Stereochemistry Ensures correct 3D positioning of substituents for enzyme binding. researchgate.netrsc.org

Analog Design and Synthesis

The discovery of dorzolamide was the result of a systematic medicinal chemistry effort involving the design, synthesis, and evaluation of numerous analogs to optimize potency, selectivity, and pharmacokinetic properties.

The synthesis of dorzolamide itself was a multi-step process, starting from precursors like 2-mercaptothiophene to construct the thienothiopyran motif. beilstein-journals.orgjopcr.com The key intermediate, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, is crucial for establishing the correct stereochemistry of the final compound. jopcr.com

During the development process, various analogs of the core scaffold were explored. One notable exploration involved replacing the thieno[2,3-b]thiopyran ring system with a thieno[3,2-e] unibo.itnih.govthiazine ring in an effort to further improve ocular penetration. nih.gov Research into other five-membered heterocyclic sulfonamides, such as those based on thiophene (B33073), has been extensive, confirming their general effectiveness as CA inhibitors compared to six-membered aromatic rings. mdpi.com For example, studies on 5-(sulfamoyl)thien-2-yl 1,3-oxazoles produced compounds that showed an intraocular pressure reduction similar to that of dorzolamide. researchgate.net These explorations highlight the importance of the heterocyclic nature of the scaffold in creating potent CA inhibitors.

Modification of the side chains attached to the heterocyclic core is a key strategy for fine-tuning the pharmacological profile of an inhibitor. In the development of dorzolamide, the side chains were optimized to enhance potency and selectivity.

A critical modification involved the alkyl group at the C-4 amino position. As noted, the N-desethyl metabolite shows reduced potency, demonstrating the positive contribution of the ethyl group. drugdesign.org Precursor studies also involved manipulating the size of the alkyl groups to improve the fit within the enzyme's active site. The move from a more complex isobutyl side chain in an earlier analog to the final ethylamino and methyl groups of dorzolamide preserved essential physicochemical properties while slightly enhancing potency. drugdesign.org

Further research by other groups has explored different side chain modifications on similar scaffolds to target specific CA isoforms. For instance, attaching different aryl–triazolyl moieties to a thiophene sulfonamide core resulted in compounds with varied orientations and interactions within the CA-II active site, demonstrating how side chain diversity can modulate binding. mdpi.com

The synthesis and evaluation of metabolites and related analogs are important for understanding a drug's complete profile. N-acetylation is a known metabolic pathway for sulfonamides. rrpharmacology.ru The N-acetyl analog of dorzolamide, N-acetyl-dorzolamide, has been synthesized and is available as a reference standard for analytical and research purposes. pharmaffiliates.comsynthinkchemicals.com

This analog involves the acetylation of the primary sulfonamide nitrogen. However, based on the fundamental SAR of sulfonamide CA inhibitors, this modification would be expected to abolish inhibitory activity because the unsubstituted -NH₂ is required for coordination with the zinc ion in the enzyme's active site. researchgate.net Another related compound, N-Desethyl N-Acetyl Dorzolamide, where the ethylamino group has been both de-ethylated and acetylated, has also been synthesized for use as an impurity standard. pharmaffiliates.com While the direct evaluation of N-acetyl dorzolamide's biological activity is not widely published in the context of improving potency, its synthesis is relevant for impurity profiling and metabolic studies. pharmaffiliates.comresearchgate.net

CompoundModification from DorzolamideEffect on CA-II InhibitionSource
N-desethyldorzolamide Removal of the C4-ethyl group.Less potent inhibitor. drugdesign.orgsynzeal.com
Isobutyl Side Chain Analog Precursor with a bulkier side chain.Slightly less potent. drugdesign.org
Thieno[3,2-e] unibo.itnih.govthiazine Analog Isomeric core scaffold.Explored to improve ocular penetration. nih.gov
N-acetyl-dorzolamide Acetylation of the sulfonamide nitrogen.Expected to be inactive. researchgate.netpharmaffiliates.com

Computational Approaches in SAR Analysis

The development and optimization of dorzolamide and its derivatives have been significantly influenced by computational methods. These approaches allow for the rational design of potent and selective inhibitors by modeling the interactions between the drug and its target enzyme, carbonic anhydrase (CA).

Quantitative Structure-Activity Relationships (QSAR) for Dorzolamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov These models are crucial for predicting the activity of new chemical entities, guiding lead optimization, and reducing the need for extensive synthesis and testing. nih.govelsevier.es

In the context of dorzolamide and related sulfonamides, QSAR studies have been employed to understand the key molecular features that govern their inhibitory potency against carbonic anhydrase isozymes, particularly CA-II. One such study analyzed a series of 18 bioactive sulfonamide compounds, including dorzolamide and the first-generation CAI acetazolamide (B1664987). nih.govresearchgate.net Using Density Functional Theory (DFT), various molecular descriptors were calculated and correlated with the experimentally determined inhibitory activity (Kᵢ). nih.gov

The most statistically significant QSAR model developed from this research was a five-parameter linear equation that achieved a high squared correlation coefficient (R²) of approximately 0.94 and a cross-validated correlation coefficient (R²cv) of about 0.85. nih.govresearchgate.net This indicates a strong predictive capacity of the model. The molecular descriptors found to be significant in these models include quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and total energy. nih.gov These findings demonstrate that electronic properties and molecular geometry are critical determinants of the inhibitory activity of these sulfonamide compounds against CA-II. nih.gov

Below is a table representing a subset of compounds included in such a QSAR study, highlighting the diversity of the sulfonamide structures analyzed.

CompoundTypeCore Structure
Dorzolamide Clinically Used DrugThienothiopyran-2-sulfonamide
Acetazolamide Clinically Used Drug1,3,4-Thiadiazole-2-sulfonamide
Methazolamide Clinically Used Drug1,3,4-Thiadiazole-2-sulfonamide
Dichlorophenamide Clinically Used DrugBenzene-1,3-disulfonamide
Ethoxzolamide Clinically Used DrugBenzothiazole-2-sulfonamide
Sulfanilamide Derivative AnalogBenzenesulfonamide

This table is illustrative of the types of compounds used in QSAR studies to build predictive models for CA inhibition. nih.govresearchgate.net

Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.mevcat.de It serves as a template for identifying or designing new molecules with desired activity. nih.gov The discovery of dorzolamide is a notable example of the successful application of structure-based drug design, which includes pharmacophore principles. fiveable.menih.govresearchgate.net

The process involves analyzing the binding site of the target protein—in this case, carbonic anhydrase II—to determine the key interaction points. elsevier.es For CAIs, the pharmacophore is defined by:

A zinc-binding group, which is the deprotonated sulfonamide nitrogen. basicmedicalkey.com

A network of hydrogen bond donors and acceptors that interact with key amino acid residues in the active site, such as Thr199.

Hydrophobic regions that interact with the hydrophobic walls of the active site cavity. basicmedicalkey.com

Dorzolamide was discovered through the optimization of a lead compound, MK-927, guided by X-ray crystallographic studies of the inhibitor bound to the CA-II enzyme. basicmedicalkey.com These structural insights allowed medicinal chemists to conformationally optimize the molecule, leading to the final dorzolamide structure. basicmedicalkey.com Pharmacophore models derived from such ligand-protein complexes are instrumental in virtual screening campaigns to find novel hit compounds and in guiding the lead optimization process to enhance potency, selectivity, and pharmacokinetic properties. fiveable.menih.gov

Comparative SAR with Other Sulfonamide CAIs (e.g., Brinzolamide (B135381), Acetazolamide)

The structure-activity relationships of dorzolamide are best understood when compared with other clinically important sulfonamide carbonic anhydrase inhibitors, such as the first-generation oral drug acetazolamide and the second-generation topical agent brinzolamide. researchgate.netdrugbank.com

The fundamental SAR feature for all these compounds is the unsubstituted sulfonamide group (-SO₂NH₂), which is essential for potent CA inhibition. researchgate.net The sulfonamide nitrogen atom coordinates to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site, mimicking the transition state of the natural CO₂ hydration reaction. acs.org

Acetazolamide vs. Dorzolamide: Acetazolamide is based on a simple 1,3,4-thiadiazole (B1197879) heterocyclic ring. mdpi.com While effective, its oral administration leads to systemic side effects. nih.gov Dorzolamide was developed from a different structural class, incorporating a bicyclic thieno[2,3-b]thiopyran-2-sulfonamide scaffold. basicmedicalkey.commdpi.com This more complex, water-soluble structure was specifically designed for topical ocular administration, thereby minimizing systemic exposure and associated adverse effects. nih.gov While systemically administered acetazolamide can produce a greater reduction in aqueous humor flow than topical dorzolamide (a 30% reduction vs. 17%, respectively, in one study), the localized action of dorzolamide is its key clinical advantage. nih.gov

Brinzolamide vs. Dorzolamide: Brinzolamide was developed after dorzolamide and shares a similar strategic design as a topical CAI. mdpi.com Both possess complex heterocyclic systems designed to confer properties suitable for ophthalmic use. mdpi.com Like dorzolamide, brinzolamide's structure allows it to effectively inhibit CA-II in the ciliary body. Docking studies investigating the binding of these inhibitors to the CA active site help to rationalize their structure-activity relationships. acs.org The primary structural differences lie in the specific bicyclic ring systems and substituents, which fine-tune their potency, selectivity, and physicochemical properties like solubility and ocular permeability.

The table below provides a structural comparison of these key sulfonamide CAIs.

FeatureAcetazolamideDorzolamideBrinzolamide
Administration Oral (Systemic)Topical (Ocular)Topical (Ocular)
Core Scaffold 1,3,4-ThiadiazoleThieno[2,3-b]thiopyranThieno[3,2-e]-1,2-thiazine
Key SAR Feature Unsubstituted SulfonamideUnsubstituted SulfonamideUnsubstituted Sulfonamide
Design Rationale Early systemic CAISecond-generation, designed for topical use to reduce systemic side effects. nih.govSecond-generation, designed for topical use. mdpi.com
Binding Interaction Sulfonamide coordinates with active site Zn²⁺ ion. acs.orgSulfonamide coordinates with active site Zn²⁺ ion. basicmedicalkey.comacs.orgSulfonamide coordinates with active site Zn²⁺ ion. acs.org

This table summarizes the key comparative features of acetazolamide, dorzolamide, and brinzolamide. acs.orgmdpi.comnih.gov

The evolution from simple aromatic/heterocyclic sulfonamides like acetazolamide to complex bicyclic derivatives like dorzolamide and brinzolamide showcases a clear progression in medicinal chemistry, driven by a desire to improve the therapeutic profile by enhancing target-organ selectivity and reducing systemic effects. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies of Dorzolamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thepharmajournal.com This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as dorzolamide (B1670892), to the active site of a target protein.

Molecular docking studies have been extensively used to understand the interaction of dorzolamide with various carbonic anhydrase (CA) isoforms, particularly the clinically relevant CA II and CA IX. These simulations reveal that dorzolamide binds to the active site of CA II, with its sulfonamide group coordinating directly with the catalytic zinc ion, a hallmark interaction for sulfonamide-based CA inhibitors. nih.govnih.govresearchgate.net The tail end of the dorzolamide molecule forms critical stabilizing interactions with amino acid residues within the active site, which influences its binding affinity and isoform specificity. nih.govrcsb.org

Comparative docking studies between dorzolamide and other inhibitors like brinzolamide (B135381) have been performed on CA II and a CA IX-mimic. These studies suggest that while both are potent inhibitors, subtle differences in their interaction patterns, particularly concerning the "tail" moiety, determine their relative potency and isoform specificity. nih.govrcsb.org Thermodynamic analysis derived from computational studies indicates that hydrogen bonding and van der Waals interactions are crucial for the binding of dorzolamide to both human and bovine CA II. nih.govresearchgate.net These computational predictions are consistent with structural data from X-ray crystallography, confirming the binding pose and key interactions. rcsb.org

Recent computational research has explored the interaction of dorzolamide with proteins beyond the carbonic anhydrase family, revealing potential new mechanisms of action. Virtual screening and molecular docking studies have identified dorzolamide as a molecule that can disrupt the interaction between the Toll/interleukin-1 receptor (TIR) domain-containing adapter protein (TIRAP) and Protein Kinase C delta (PKCδ). tandfonline.comresearchgate.netnih.govresearchgate.net This interaction is a key component of inflammatory signaling pathways. tandfonline.comnih.govtandfonline.com

Docking simulations predicted the binding pose of dorzolamide to TIRAP, specifically at the interface where PKCδ binds. tandfonline.comresearchgate.net The analysis of the TIRAP-PKCδ protein-protein docking complex identified the key interacting residues, and subsequent docking of dorzolamide showed its ability to bind to this interface on TIRAP. tandfonline.comresearchgate.net This suggests that dorzolamide may exert anti-inflammatory effects by sterically hindering the formation of the TIRAP-PKCδ signaling complex. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. acs.org This technique provides a dynamic view of the ligand-protein complex, allowing for the assessment of its stability, conformational changes, and the calculation of binding free energies.

Simulations of dorzolamide with CA isoforms also confirm a stable complex, which is a prerequisite for sustained inhibition. nih.govresearchgate.net These studies show that upon binding, dorzolamide can induce minor conformational changes in the secondary and tertiary structures of the enzyme, which are linked to its inhibitory activity. nih.govresearchgate.net

The stability of a ligand-protein complex during an MD simulation is often quantified using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). igi-global.comfrontiersin.org RMSD measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) over time from a reference structure, with lower, stable values indicating equilibrium and stability. nih.gov RMSF measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein. nih.gov

In the 500 ns MD simulation of the dorzolamide-TIRAP complex, the RMSD for dorzolamide showed no significant fluctuations from its initial docked position. tandfonline.com The RMSF analysis of TIRAP revealed that the highest fluctuations occurred near the N and C-terminal tails, which are typically more flexible regions of a protein, while the core structure, including the binding site, remained relatively stable. tandfonline.com

To further quantify the binding affinity of dorzolamide to its targets, binding free energy is often calculated from MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govnih.gov These methods are more accurate than docking scores but less computationally intensive than alchemical free energy calculations. nih.govnih.gov

For the dorzolamide-TIRAP complex, the binding free energy was calculated using the MM-PBSA method. The results showed a favorable binding free energy, with significant contributions from van der Waals and electrostatic interactions. tandfonline.com This quantitative analysis supports the docking predictions and confirms a strong and energetically favorable interaction between dorzolamide and TIRAP. tandfonline.com

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular properties of Dorzolamide, providing insights into its structure, reactivity, and interactions at an electronic level. These computational methods allow for a detailed analysis that complements experimental findings.

Density Functional Theory (DFT) Analysis of Electronic Properties and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net DFT calculations have been employed to analyze the molecular properties of Dorzolamide and related sulfonamides. researchgate.netresearchgate.net

Theoretical chemistry methods, including DFT with model chemistries like Becke3LYP/6–31G(d) and Becke3LYP/6–311+G(d,p), have been used to compute the geometries and energies of Dorzolamide in both its neutral and deprotonated forms. researchgate.net Such studies are crucial for understanding the electronic distributions, molecular orbital energies, and geometric configurations that govern the molecule's behavior. nih.gov The selection of appropriate functionals and basis sets is critical for the accuracy of DFT calculations. nih.gov

DFT analyses provide insights into key electronic properties, which are summarized in the table below. These calculations help in understanding the charge distribution within the molecule, identifying reactive sites, and analyzing the stability of different molecular states. nih.govresearchgate.net The molecular electrical potential (MEP) surface, for example, can visually represent the charge distributions in three dimensions. als-journal.com

Computational MethodCalculated PropertiesKey Findings
HF/6–31G(d)Geometries, EnergiesProvides foundational data on the molecule's structural and energetic landscape. researchgate.net
Becke3LYP/6–31G(d)Geometries, EnergiesOffers refined calculations of Dorzolamide's geometry and energy states. researchgate.net
Becke3LYP/6–311+G(d,p)Geometries, EnergiesA higher-level basis set for more accurate determination of molecular properties. researchgate.net
DFT/B3LYP/6-311++G(2d, 2p)NMR Theoretical CalculationsUsed in conformational analysis through the GIAO (Gauge-Including Atomic Orbital) approach. science.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis of Dorzolamide is essential for understanding its three-dimensional structure and flexibility, which are critical for its interaction with its biological target. These studies often employ molecular mechanics and are followed by energy minimization to identify the most stable conformations (i.e., the lowest energy states). scitcentral.comfrontiersin.org

In its crystalline state, the ethylammonio side chain of Dorzolamide hydrochloride adopts an extended conformation. researchgate.net The dihedral angle between the planes of the thiophene (B33073) ring and the sulfonamide group is approximately 80.7 (1)°. researchgate.net Energy minimization procedures, often involving a set number of steps (e.g., 3,000), are applied to computational models to resolve any steric clashes and arrive at a stable molecular configuration. frontiersin.org These analyses are crucial for preparing molecular structures for more complex simulations like molecular docking. frontiersin.org

Structure-Based Drug Design (SBDD) Principles Applied to Dorzolamide's Discovery

Dorzolamide is a notable example of a drug developed using the principles of structure-based drug design (SBDD). researchgate.netbeilstein-journals.org SBDD is a rational drug discovery approach that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. researchgate.netnih.govgardp.org

The discovery of Dorzolamide was guided by the known three-dimensional structure of its target enzyme, carbonic anhydrase II (CAII). researchgate.netbeilstein-journals.org Carbonic anhydrase is a zinc-containing enzyme (metalloenzyme). nih.gov At its active site, a Zn²⁺ ion is coordinated by the nitrogen atoms of three histidine residues (His94, His96, and His119) and a water molecule. nih.gov

The SBDD process for Dorzolamide involved:

Target Identification and Structural Determination : The high-resolution crystal structure of human carbonic anhydrase II provided the atomic-level blueprint of the active site. researchgate.netnih.gov

Computational Docking and Design : Using this structural information, medicinal chemists designed and computationally "docked" candidate molecules into the enzyme's active site. gardp.org This allowed for the prediction of binding modes and affinities. The primary sulfonamide moiety (-SO₂NH₂) of Dorzolamide was designed to bind to the essential zinc ion in the active site, a key interaction for potent inhibition. nih.gov

Lead Optimization : The initial leads were chemically modified to optimize their binding affinity, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing, guided by the structural understanding of the protein-ligand interactions, ultimately led to the identification of Dorzolamide as a potent and effective CAII inhibitor. beilstein-journals.orgnih.gov

Advanced Analytical Methodologies for Dorzolamide Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic techniques are fundamental in the analysis and purity assessment of dorzolamide (B1670892), providing robust methods for separation, identification, and quantification. These methods are crucial for ensuring the quality and consistency of the compound in research and pharmaceutical applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for Research Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the analysis of dorzolamide. Several methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision. researchgate.netnih.govnih.gov

A common approach involves using a C18 or C8 stationary phase. researchgate.netnih.govijiset.com For instance, one validated method utilizes a Zorbax SB C18 column (250 mm × 4.6 mm, 5 µm) maintained at 30°C. researchgate.netnih.govnih.gov The mobile phase is typically a mixture of an aqueous buffer and an organic modifier. A frequently used mobile phase consists of a phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) in a 90:10 (v/v) ratio, delivered at a flow rate of 0.8 mL/min. researchgate.netnih.govnih.gov Another method employs a mobile phase of acetonitrile and phosphate buffer at pH 3.5 in an 80:20 (v/v) ratio with a flow rate of 1.0 ml/min on a Kromasil C8 column. ijiset.com Detection is consistently performed using a UV detector, commonly at a wavelength of 254 nm. researchgate.netnih.govijiset.com

These methods demonstrate good linearity over various concentration ranges, such as 10-150 µg/mL and 50-250 ppm, with correlation coefficients (r²) consistently close to 0.999. researchgate.netijiset.com The retention time for dorzolamide under these conditions is typically short, often around 2.6 to 5.15 minutes, allowing for rapid analysis. researchgate.netijiset.com Validation studies confirm the high accuracy and precision of these methods, with low relative standard deviation (RSD) values for intra- and inter-day precision. researchgate.netresearchgate.net The limits of detection (LOD) and quantification (LOQ) are found to be low, indicating high sensitivity. For example, one study reported an LOD of 0.0405 µg/mL and an LOQ of 0.1226 µg/mL, making the method suitable for detecting trace amounts of the compound. nih.gov

Interactive Table: Comparison of Validated RP-HPLC Methods for Dorzolamide Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax SB C18 (250x4.6mm, 5µm) researchgate.netnih.govnih.govKromasil C8 (250x4.6mm, 10µm) ijiset.comC18 (150x4.6mm, 5µm) researchgate.net
Mobile Phase Phosphate buffer (pH 2.5):Acetonitrile (90:10 v/v) researchgate.netnih.govnih.govAcetonitrile:Phosphate buffer (pH 3.5) (80:20 v/v) ijiset.comMethanol:Buffer (pH 3) (55:45 v/v) researchgate.net
Flow Rate 0.8 mL/min researchgate.netnih.govnih.gov1.0 mL/min ijiset.comNot Specified researchgate.net
Detection (UV) 254 nm researchgate.netnih.govnih.gov254 nm ijiset.com254 nm researchgate.net
Retention Time 2.653 min researchgate.net5.15 min ijiset.com3.5 min researchgate.net
Linearity Range 10-150 µg/mL researchgate.net50-250 ppm ijiset.com50% - 150% of assay concentration researchgate.net
Correlation Coefficient (r²) >0.999 researchgate.net0.995 ijiset.comNot Specified researchgate.net
LOD 0.0405 µg/mL nih.gov0.393 µg/mL ijiset.comNot Specified researchgate.net
LOQ 0.1226 µg/mL nih.gov1.193 µg/mL ijiset.comNot Specified researchgate.net

Green Chemistry Approaches in HPLC Methodologies

In line with the growing emphasis on sustainable laboratory practices, green chemistry principles are being integrated into HPLC method development for dorzolamide analysis. mdpi.comresearchgate.net This involves replacing hazardous organic solvents with more environmentally friendly alternatives without compromising analytical performance. mdpi.comresearchgate.net

One such sustainable RP-HPLC method has been developed for the simultaneous determination of dorzolamide and other glaucoma medications. researchgate.netscilit.com This method utilizes isopropanol (B130326), a greener solvent compared to the commonly used acetonitrile, as the organic component of the mobile phase. scilit.com The developed mobile phase consists of isopropanol and an aqueous sodium acetate (B1210297) buffer (0.1 M, pH 4.25) in a 10:90 (v/v) ratio. researchgate.netscilit.com The analysis is performed on a high-purity silica (B1680970) C18 column at a flow rate of 1 mL/min, with detection at 254 nm for dorzolamide. scilit.com

This green method was validated according to ICH guidelines and demonstrated good linearity for dorzolamide in the range of 20-70 µg/mL. scilit.com The limit of detection (LOD) was found to be 1.61 µg/mL. mdpi.comscilit.com The greenness of the method was formally assessed using tools like the Analytical GREEnness Metric (AGREE), which confirmed its improved environmental profile compared to traditional methods using acetonitrile. mdpi.comresearchgate.net This approach highlights the potential for developing analytical methods that are both effective and environmentally responsible. researchgate.netresearchgate.net

Capillary Electrophoresis for Dorzolamide Analysis

Capillary electrophoresis (CE) offers an alternative and powerful technique for the analysis of dorzolamide, particularly for its determination in complex biological fluids. nih.govnih.gov Affinity probe capillary electrophoresis (APCE) has been successfully employed for the ultratrace analysis of dorzolamide, demonstrating high sensitivity. nih.gov

In one APCE-based study, the interaction between dorzolamide and its target enzyme, human carbonic anhydrase II (HCAII), was leveraged for quantification. nih.gov HCAII was labeled with a fluorescent tag, and a charged competitive ligand was used in the running buffer to distinguish between the dorzolamide-bound and free forms of the enzyme. nih.gov This method achieved a remarkable detection limit of 16.5 pM in aqueous solutions and 62.5 pM in urine and plasma. nih.gov The analysis is rapid, with each run completed in under 10 minutes. nih.gov

CE methods have also been developed for the simultaneous analysis of dorzolamide and other drugs. scispace.com These methods are validated for their precision and accuracy, offering a reliable alternative to HPLC for certain research applications. scispace.comacs.org The simplicity, high efficiency, and low consumption of reagents make CE a valuable tool in dorzolamide research. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of dorzolamide, providing insights into its chemical properties and enabling accurate measurement in various media.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Quantification and pKa Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and widely used method for the quantification of dorzolamide in research settings. derpharmachemica.com The method is based on the principle that dorzolamide absorbs UV light at a specific wavelength. The maximum wavelength of absorption (λmax) for dorzolamide hydrochloride is consistently reported to be around 253-254 nm. ijiset.comderpharmachemica.comphilarchive.org

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. derpharmachemica.com A study developing a UV spectroscopic method for dorzolamide analysis in simulated tear fluid demonstrated excellent linearity in the concentration range of 2-10 µg/mL, with a correlation coefficient (R²) of 0.9995. derpharmachemica.com The method was validated for accuracy, precision, and robustness, with the percentage of relative standard deviation (%RSD) for intra-day and inter-day precision being less than 2%. derpharmachemica.com The sensitivity of the method was confirmed with a Limit of Detection (LOD) of 0.37 µg/ml and a Limit of Quantification (LOQ) of 1.12 µg/ml. derpharmachemica.com

Furthermore, UV-Vis spectroscopy, coupled with mathematical models, can be used to determine the acid dissociation constants (pKa) of dorzolamide. bohrium.com By measuring absorbance changes at different pH values, researchers can gain insight into the ionization behavior of the molecule, which is a critical parameter in understanding its physicochemical properties. researchgate.net

Interactive Table: UV-Vis Spectroscopic Data for Dorzolamide

ParameterValueMediumReference
λmax 253 nmSimulated Tear Fluid derpharmachemica.com
λmax 253.5 nmWater ijiset.com
λmax 253.7 nmArtificial Tear Fluid ijiset.com
λmax 253 nm, 257 nmMethanol philarchive.org
Linearity Range 2-10 µg/mLSimulated Tear Fluid derpharmachemica.com
Correlation Coefficient (R²) 0.9995Simulated Tear Fluid derpharmachemica.com
LOD 0.37 µg/mLSimulated Tear Fluid derpharmachemica.com
LOQ 1.12 µg/mLSimulated Tear Fluid derpharmachemica.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the dorzolamide molecule, thereby confirming its chemical structure. philarchive.orgnih.gov The principle of FTIR is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds, creating a unique spectral fingerprint. mdpi.com

The FTIR spectrum of a compound provides valuable information about the presence or absence of specific functional groups. philarchive.orgnih.gov For dorzolamide, key functional groups include sulfonamides, secondary amines, and the thiophene (B33073) ring system. By analyzing the position and intensity of the absorption bands in the FTIR spectrum, researchers can confirm the integrity of the dorzolamide molecule. philarchive.orgresearchgate.net For instance, the characteristic stretching and bending vibrations of the S=O bonds in the sulfonamide group, the N-H bond of the secondary amine, and the C-S bonds within the thiophene ring can be identified. americanpharmaceuticalreview.comresearchgate.net This technique is crucial for confirming the identity of synthesized dorzolamide and for assessing its stability, as any changes in the molecular structure would result in a corresponding change in the FTIR spectrum. philarchive.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation and Stereochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of dorzolamide and its intermediates. philarchive.orgphilarchive.org Both ¹H and ¹³C NMR are utilized to confirm the molecular structure, identify the number and types of atoms, and elucidate their chemical environments. philarchive.orgppj.org.ly

In the context of dorzolamide, which possesses two chiral centers, NMR plays a critical role in stereochemical studies. google.com It allows for the determination of the relative stereochemistry of the molecule, distinguishing between cis and trans isomers. For instance, in the synthesis of dorzolamide intermediates, ¹H NMR is used to determine the ratio of cis to trans diastereomers. acs.orgnih.govresearchgate.net Specific proton signals and their coupling constants in the NMR spectrum provide definitive information about the spatial arrangement of atoms within the molecule. philarchive.org For example, the ¹H NMR spectrum of dorzolamide shows distinct signals for the protons of the ethylamino group, the methyl group, and the thiophene ring, with their chemical shifts and splitting patterns confirming the correct structural connectivity and stereochemistry. philarchive.org

Table 1: Representative ¹H NMR Data for Dorzolamide

ProtonChemical Shift (ppm)
NH1.76, 4.44
H-181.11
H-141.73
H-173.32
H-93.81
H-39.03
H-7 (methyl)3.00
H-8a, H-8b2.90

This table presents representative data and may vary depending on the solvent and experimental conditions. philarchive.org

Circular Dichroism (CD) Spectroscopy for Protein Conformational Changes Induced by Dorzolamide Binding

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in proteins upon ligand binding. researchgate.netcreative-proteomics.com This method is particularly useful in understanding how dorzolamide interacts with its target enzyme, carbonic anhydrase (CA). researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov The far-UV region (180-260 nm) of the CD spectrum provides information about the secondary structure of a protein, such as the content of α-helices and β-sheets. creative-proteomics.compatsnap.com When dorzolamide binds to carbonic anhydrase, it can induce changes in the enzyme's conformation, which are reflected as alterations in the CD spectrum. researchgate.netpatsnap.com By monitoring these spectral changes, researchers can gain insights into the structural effects of inhibitor binding. creative-proteomics.com

The near-UV CD spectrum (260-350 nm), which is sensitive to the environment of aromatic amino acid residues, can also be used to detect changes in the tertiary structure of the protein upon dorzolamide binding. nih.gov These studies are crucial for understanding the molecular recognition mechanisms between dorzolamide and its target. creative-proteomics.com

Mass Spectrometry (MS) Applications in Research

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are highly sensitive and specific techniques used for the identification and quantification of dorzolamide and its metabolites in biological samples during preclinical studies. researchgate.net While HPLC-MS/MS is also commonly used, GC-MS provides a valuable alternative for the analysis of volatile and thermally stable derivatives of the analytes. rrpharmacology.ru

In preclinical research, understanding the metabolic fate of a drug is essential. Dorzolamide is metabolized in the body, with one of the primary metabolites being N-desethyldorzolamide. drugbank.com GC-MS/MS methods can be developed to separate dorzolamide from its metabolites and other endogenous compounds in complex matrices like urine and plasma. researchgate.netnih.gov The mass spectrometer provides detailed structural information based on the fragmentation patterns of the molecules, allowing for unambiguous identification. researchgate.net The high sensitivity of these methods enables the detection of low concentrations of metabolites, which is crucial for pharmacokinetic studies. nih.gov

Table 2: Key Metabolites of Dorzolamide Identified in Preclinical Studies

Metabolite NameMethod of Detection
N-deethyl-dorzolamideUHPLC-MS/MS, GC-MS/MS
O-desmethyl-brinzolamide (related compound)UHPLC-MS/MS
N-acetyl-dorzolamideUHPLC-MS/MS

This table includes metabolites identified through various mass spectrometry techniques. nih.gov

X-ray Crystallography for Ligand-Protein Complex Structures and Compound Confirmation

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules at atomic resolution. beilstein-journals.org It has been instrumental in understanding the precise binding mode of dorzolamide to its target, human carbonic anhydrase II (hCA II). beilstein-journals.orgrcsb.org The development of dorzolamide is a classic example of structure-based drug design, which heavily relied on X-ray crystallographic data. nih.govunits.it

By co-crystallizing dorzolamide with hCA II and analyzing the resulting diffraction pattern, researchers have been able to visualize the intricate network of interactions between the inhibitor and the enzyme's active site. beilstein-journals.orgrcsb.org These studies have revealed that the sulfonamide group of dorzolamide binds to the zinc ion in the active site in its deprotonated, anionic form. rcsb.org The crystallographic data also show the specific hydrogen bonds and van der Waals interactions that contribute to the high affinity and specificity of dorzolamide for its target. researchgate.net

Beyond studying protein-ligand complexes, single-crystal X-ray analysis is also used to confirm the absolute stereochemistry of dorzolamide and its key synthetic intermediates. researchgate.netnih.gov This ensures that the correct enantiomer, which is responsible for the therapeutic activity, is being produced. ontosight.ai

Table 3: Crystallographic Data for Dorzolamide in Complex with Human Carbonic Anhydrase II

PDB IDResolution (Å)R-Value FreeR-Value WorkMethod
6BC91.800.1960.178X-RAY DIFFRACTION
3FW31.72Not specifiedNot specifiedX-RAY DIFFRACTION

Data sourced from the Protein Data Bank (PDB). rcsb.orgpdbj.org

Development of Specific Methods for Enantiomeric and Diastereomeric Purity

Given that dorzolamide has two chiral centers, it can exist as four possible stereoisomers. google.com The desired therapeutic activity resides in the (4S,6S)-enantiomer. daicelpharmastandards.com Therefore, the development of specific analytical methods to ensure enantiomeric and diastereomeric purity is of paramount importance. ontosight.ai

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netnih.gov Chiral HPLC methods, which employ a chiral stationary phase (CSP), can directly separate the enantiomers of dorzolamide. google.comresearchgate.net An alternative approach involves pre-column derivatization of dorzolamide with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard (achiral) HPLC column. researchgate.net

These methods must be validated to be sensitive enough to detect and quantify even low levels of the undesired enantiomer and any diastereomeric impurities. researchgate.net The control of these impurities is crucial for the quality and safety of the final drug product. ontosight.aigoogle.com

Preclinical Metabolism and Pharmacokinetics Mechanistic Research Focus

In Vitro Metabolism Studies: Enzyme Systems Involved

In vitro investigations using liver microsomes from Sprague-Dawley rats have been instrumental in elucidating the metabolic pathways of dorzolamide (B1670892). nih.gov These studies have revealed that the primary metabolic transformation is N-deethylation, a reaction catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.govbohrium.com This metabolic activity was found to be specific to the liver, with no detectable N-deethylation occurring in the supernatant fractions of the small intestine, brain, heart, lung, kidney, or spleen. nih.gov

The involvement of the CYP450 system was confirmed by the requirement of an NADPH-generating system for the reaction to proceed and its inhibition by classical CYP450 inhibitors such as metyrapone (B1676538) and n-octylamine. nih.gov Further research has identified the specific CYP450 subfamilies involved in the N-deethylation of dorzolamide in rat liver microsomes as CYP2B, CYP2E1, and CYP3A. nih.govnih.gov This was determined through the use of specific inhibitors and antibodies against these isoenzymes. nih.gov For instance, orphenadrine (B1219630) and diphenhydramine (B27) (CYP2B1/2 inhibitors), diethyldithiocarbamate, disulfiram, and isoniazid (B1672263) (CYP2E1 inhibitors), and troleandomycin (B1681591) (a CYP3A inhibitor) all demonstrated inhibitory effects on dorzolamide N-deethylase activity. nih.gov Conversely, ajmalicine, a specific inhibitor of CYP2D1, did not inhibit the reaction. nih.gov Antisera against rat CYP2B1, CYP2E1, and CYP3A2 also significantly suppressed the N-deethylase activity. nih.gov

Metabolite Identification and Characterization

The metabolic process results in the formation of a single primary metabolite: N-desethyldorzolamide. fda.govbausch.com This metabolite is pharmacologically active, although it is a less potent inhibitor of CA-II compared to the parent compound, dorzolamide. fda.govsimsrc.edu.in However, N-desethyldorzolamide also exhibits inhibitory activity against carbonic anhydrase isoenzyme I (CA-I). fda.govgeneesmiddeleninformatiebank.nl Like its parent drug, N-desethyldorzolamide accumulates in red blood cells, where it primarily binds to CA-I. fda.govbausch.comgeneesmiddeleninformatiebank.nl Both dorzolamide and its N-desethyl metabolite are primarily excreted unchanged in the urine. drugbank.combausch.com

Drug-Enzyme Interactions at a Mechanistic Level

Dorzolamide's therapeutic effect stems from its highly specific and potent inhibition of carbonic anhydrase II (CA-II). drugs.comdrugbank.com CA-II is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. wikipedia.org In the ciliary processes of the eye, this reaction is crucial for the production of bicarbonate ions, which subsequently drives sodium and fluid transport, leading to the secretion of aqueous humor. fda.gov

Dorzolamide exhibits a significantly higher affinity for CA-II than for CA-I, with some reports suggesting a 4000-fold greater affinity for CA-II. drugbank.com By binding to the active site of CA-II in the ciliary processes, dorzolamide effectively blocks the formation of bicarbonate ions. fda.gov This disruption in ion transport leads to a reduction in aqueous humor secretion and, consequently, a decrease in intraocular pressure. fda.govwikipedia.org The interaction involves the sulfonamide group of dorzolamide binding to the zinc ion in the enzyme's active site, a characteristic interaction for this class of inhibitors. scbt.com

Cellular Accumulation and Binding

A key pharmacokinetic feature of dorzolamide is its accumulation in red blood cells (RBCs) following chronic administration. fda.govdrugbank.combausch.com This accumulation is a direct result of its high-affinity binding to CA-II, which is abundant in RBCs. fda.govdrugbank.com While dorzolamide binds to CA-II, its metabolite, N-desethyldorzolamide, also accumulates in RBCs but binds preferentially to CA-I. fda.govbausch.comgeneesmiddeleninformatiebank.nl Despite this accumulation, plasma concentrations of both dorzolamide and its metabolite generally remain very low, often below the limit of quantitation (15 nM). fda.govbausch.com Dorzolamide also exhibits moderate binding to plasma proteins, at approximately 33%. fda.govdrugbank.combohrium.com

The binding to carbonic anhydrase in RBCs is substantial and leads to a long terminal elimination half-life from this compartment. bohrium.com Steady state within RBCs is typically reached within 8 weeks of initiating chronic dosing. bausch.com This extensive binding and accumulation in RBCs act as a reservoir for the drug.

Tissue Distribution and Penetration Studies in Animal Models

Animal models, particularly rabbits, have been crucial for understanding the ocular distribution and penetration of dorzolamide following topical administration. bohrium.comnih.gov Studies have demonstrated that dorzolamide effectively penetrates the cornea and is distributed to various ocular tissues. bohrium.commedcentral.com

After topical application in rabbits, dorzolamide is found in the cornea, aqueous humor, iris/ciliary body, and retina. bohrium.commedcentral.com In pigmented rabbits, multiple topical doses of dorzolamide resulted in higher concentrations in the aqueous humor and plasma compared to another carbonic anhydrase inhibitor, brinzolamide (B135381). nih.gov Dorzolamide also demonstrated better delivery to posterior segment tissues such as the sclera, retina, and vitreous. nih.gov

Sustained-release formulations have been investigated in animal models to prolong the drug's presence in the eye. In a rat model of glaucoma, a single intravitreal injection of a sustained-release dorzolamide formulation lowered intraocular pressure for a sustained period. arvojournals.org Ex vivo studies using swine eyes have also been employed to assess the retention and passage of dorzolamide from different formulations. turkjps.org

Future Research Directions and Open Questions

Exploration of Novel Chemical Scaffolds for CA Inhibition

While the sulfonamide group, present in dorzolamide (B1670892), is a highly effective zinc-binding group for CA inhibition, research is actively pursuing novel chemical scaffolds to identify new classes of inhibitors with different properties. acs.org The goal is to move beyond traditional sulfonamides to discover compounds with potentially improved selectivity, better physicochemical properties, and novel mechanisms of interaction with the enzyme's active site.

Recent efforts have explored a variety of heterocyclic scaffolds, which are recognized for their diverse pharmacological activities and their potential as CA inhibitors. rsc.org For instance, derivatives based on a pyran-2-one core, derived from coumalic acid, have shown potent and selective inhibitory activity against tumor-related human CA (hCA) isoforms IX and XII, while remaining inactive against the common off-target isoforms hCA I and II. mdpi.com Other investigated scaffolds include 2-substituted-benzimidazole-6-sulfonamides and compounds incorporating a piperazine ring, which have demonstrated significant CA inhibitory activity. acs.orgnih.gov The strategy of "scaffold hopping" is being employed to create isofunctional molecules with distinct structures from existing leads, opening new avenues for inhibitor design. acs.org

Development of CAIs with Enhanced Isoform Selectivity

A primary challenge in the development of CA inhibitors (CAIs) is achieving selectivity for a specific hCA isoform among the 15 known human variants. plu.mxacs.org The high degree of structural similarity in the active sites across isoforms makes designing selective inhibitors difficult. acs.orgnih.gov Non-selective inhibition, particularly of the ubiquitous cytosolic isoforms hCA I and hCA II, can lead to undesirable side effects, as seen with first-generation systemic CAIs like acetazolamide (B1664987). mdpi.com Dorzolamide itself is a potent inhibitor of hCA II. drugbank.com

Future research is intensely focused on developing inhibitors that can selectively target isoforms implicated in specific diseases. For example, hCA IX and XII are well-established targets for cancer therapy due to their overexpression in hypoxic tumors. rsc.orgmdpi.comnih.gov Strategies to enhance selectivity include designing inhibitor "tails" that extend beyond the conserved active site to interact with more variable amino acid residues at the cavity's entrance. acs.org Researchers are investigating various chemical classes, such as coumarins and sulfocoumarins, which have shown promising selectivity for the tumor-associated isoforms. nih.gov The development of compounds with high selectivity ratios for disease-relevant isoforms (e.g., CA VII for epilepsy) over off-target isoforms remains a critical goal. tandfonline.com

Investigation of Dorzolamide's Potential in Other CA-Related Pathologies (Mechanistic Research)

The role of carbonic anhydrases in a wide array of physiological and pathological processes suggests that their inhibition could be therapeutically beneficial beyond glaucoma. acs.orgresearchgate.net Dysregulation of various hCA isoforms is linked to diseases such as epilepsy (hCA VII, XIV), cancer (hCA IX, XII), and edema. researchgate.net Consequently, there is significant interest in exploring the mechanistic potential of existing drugs like dorzolamide in these other contexts.

Mechanistic research is moving beyond the eye to understand how dorzolamide's inhibition of specific CA isoforms could be leveraged. For example, topical dorzolamide has been shown to increase ocular blood flow, a factor that could be relevant in ischemic optic neuropathies. dovepress.comaoa.org Systemic absorption of topical dorzolamide and its subsequent inhibition of CA isoenzymes in other tissues, such as red blood cells and the kidneys, is a known phenomenon. nih.gov This systemic activity, while a source of potential side effects, also opens the door to investigating its therapeutic utility in other conditions where CA plays a role. Further research is needed to determine if dorzolamide or its derivatives could be repurposed or redesigned for treating cancers or neurological disorders by targeting the specific CA isoforms involved.

Advanced Computational Methodologies for Predictive Modeling and Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in the discovery and optimization of CA inhibitors, with dorzolamide itself being an early success story of this approach. nih.gov Modern computational methods are accelerating the identification of novel, potent, and selective CAIs. nih.gov

Machine learning (ML) algorithms are being successfully applied to predict the isoform selectivity of potential inhibitors. acs.orgnih.gov By training models on large datasets of known selective and non-selective compounds, researchers can achieve high accuracy in predicting which molecules will be selective for a target like hCA IX over hCA II. acs.orgnih.gov Other key computational techniques include:

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to the CA active site, allowing for the rapid screening of large virtual compound libraries. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to understand binding affinity and interaction patterns. mdpi.comingentaconnect.com

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the inhibitor-enzyme complex over time, providing deeper insights into the binding strength and dynamics. nih.govmdpi.com

These advanced methodologies allow for a more rational, structure-based approach to drug design, reducing the time and cost associated with traditional screening methods. nih.gov

Sustainable and Scalable Synthetic Methodologies for Chiral Compounds

Dorzolamide is a chiral molecule, meaning it exists in specific three-dimensional forms (enantiomers). The synthesis of single-enantiomer drugs requires precise control, and traditional chemical methods can be inefficient and generate significant waste. pharmatimes.com As such, a key area of future research is the development of sustainable and scalable synthetic routes for chiral compounds.

This involves a shift towards "green chemistry," utilizing biotech routes and enzymatic processes. researchgate.net These methods offer several advantages over conventional synthesis:

Higher Selectivity: Enzymes can produce the desired chiral molecule with very high precision, avoiding the formation of unwanted enantiomers. researchgate.net

Milder Reaction Conditions: Biotechnological processes often operate at or near room temperature and neutral pH, reducing energy consumption. researchgate.net

Reduced Waste: These routes are generally more efficient and produce less hazardous waste, improving the environmental impact ("E factor") of drug manufacturing. researchgate.net

Recent advances include new asymmetric synthesis techniques that can achieve yields of up to 100%, effectively doubling the efficiency of many traditional methods that are limited to a 50% yield. pharmatimes.com The application of these sustainable methodologies to the production of dorzolamide and other chiral CAIs is a critical step towards more environmentally friendly and cost-effective pharmaceutical manufacturing.

Elucidating Off-Target Molecular Interactions and Their Biological Implications

While dorzolamide is administered topically, it is absorbed systemically and can interact with CA isoforms and other molecules throughout the body. drugbank.comnih.gov Understanding these off-target interactions is crucial for predicting and mitigating adverse effects. A significant future direction is the comprehensive elucidation of these molecular interactions and their clinical consequences.

Systemic inhibition of CA-II in red blood cells and the kidneys by dorzolamide can lead to metabolic acidosis, particularly in patients with compromised renal function. nih.gov This highlights how off-target effects can have serious implications for certain patient populations. Other documented interactions or effects include:

Drug-Drug Interactions: Dorzolamide can interact with a wide range of other medications, potentially increasing hypotensive activities or the risk of metabolic acidosis when combined with other drugs. drugbank.com

Meibomian Gland Effects: Research suggests that long-term use of topical CAIs might directly affect the differentiation of human meibomian gland epithelial cells, potentially contributing to meibomian gland dysfunction. harvard.edu

Diuretic Effect: Due to its mechanism, dorzolamide is classified as a diuretic and masking agent by the World Anti-Doping Agency (WADA), although topical ophthalmic administration is permitted. wada-ama.org

Q & A

Q. Basic Experimental Design

  • Software : AutoDock 4.0 with CA2 structure (PDB ID: 12CA) for ligand-receptor docking.
  • Parameters : Grid size (60 × 60 × 60 Å), Lamarckian genetic algorithm (50 runs).
  • Validation : Compare binding energies (ΔG) with known inhibitors (e.g., acetazolamide).

Data Interpretation : Use Discovery Studio Visualizer to analyze hydrogen bonds and hydrophobic interactions. Significant binding is indicated by ΔG ≤ -7.0 kcal/mol .

What statistical approaches resolve contradictions in Dorzolamide's efficacy across tumor models?

Q. Advanced Data Analysis

  • Tests : Mann-Whitney U test (non-parametric data) and two-tailed Student’s t-test (parametric data).
  • Adjustments : Apply Bonferroni correction for multiple comparisons (e.g., tumor volume, cell proliferation, migration assays).

Example : In xenograft studies, Dorzolamide reduced mean tumor volume from 0.58 cm³ (control) to 0.22 cm³ (treated) (P < 0.001, adjusted for 5 endpoints) .

Parameter Control Dorzolamide P-value
Tumor volume (cm³)0.58 ± 0.120.22 ± 0.08<0.001
Proliferation rate1.45 ± 0.30.76 ± 0.2<0.01

How to design a study combining in vitro and in vivo models for Dorzolamide’s anti-cancer effects?

Q. Advanced Experimental Workflow

In vitro :

  • Use CH22 chordoma cells for proliferation (MTT assay) and migration (scratch assay).
  • Validate CA2 inhibition via Western blot (CA2 expression post-treatment).

In vivo :

  • Xenograft models (n=10/group) with biweekly tumor measurements.
  • Endpoints: Tumor volume, histopathology (H&E staining), and osteoclast differentiation (TRAP staining).

Pitfalls : Monitor body weight loss (e.g., 5–10% in treated mice) and adjust dosing .

What guidelines ensure rigor in systematic reviews of Dorzolamide’s therapeutic potential?

Q. Methodological Standards

  • Search Strategy : Use Web of Science, MEDLINE, and BIOSIS Citation Index with terms like "Dorzolamide AND (CA2 OR carbonic anhydrase) AND (cancer OR tumor)."
  • Inclusion Criteria : Prefer studies with P < 0.05, adjusted for multiple comparisons, and standardized assays (e.g., IC50 values).
  • Meta-Analysis : Combine case-control and cohort studies using random-effects models if heterogeneity (I²) >50% .

How to address dose-response variability in Dorzolamide’s preclinical studies?

Q. Advanced Methodology

  • Dose Range : Test 0.1–10 µM (in vitro) and 10–50 mg/kg (in vivo).
  • Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC50/IC50.
  • Confounders : Control for pH (CA2 activity is pH-sensitive) and serum protein binding .

What biomarkers validate Dorzolamide’s target engagement in complex models?

Q. Translational Research Focus

  • Direct : CA2 activity (spectrophotometric assay with 4-nitrophenyl acetate).
  • Indirect : Reduced lactate secretion (Warburg effect inhibition) and HIF-1α downregulation.
  • Omics Integration : RNA-seq to identify pathways altered post-treatment (e.g., PI3K/AKT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.